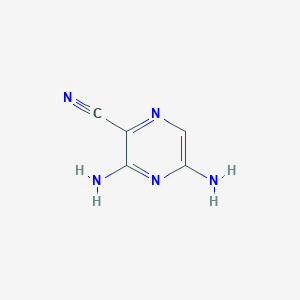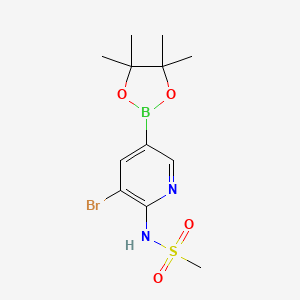
N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide is an organic compound with the chemical formula C12H15BBrNO2. It is a colorless to light yellow crystal that is soluble in organic solvents such as ether, dichloromethane, and chloroform, but insoluble in water . This compound is significant in organic synthesis and has applications as a ligand, catalyst, and intermediate.
Vorbereitungsmethoden
The synthesis of N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide typically involves the reaction of bromopyridine with a boronic acid pinacol ester . The specific synthesis method can be adjusted according to the actual needs of the operation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound can participate in various types of chemical reactions, including:
Oxidation: It can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions, where the bromine atom can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases like potassium carbonate for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide has important applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In organic synthesis, it is used as a building block for the construction of C-C and C-N bonds . It also serves as an intermediate in the synthesis of cholinergic drugs, which can treat gastrointestinal diseases . Additionally, it has applications in the preparation of catalysts, especially metal catalysts for functionalization and cross-coupling reactions .
Wirkmechanismus
The mechanism of action of this compound involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the boronic acid pinacol ester group allows it to participate in borylation reactions, which are essential for the formation of C-C bonds. The sulfonamide group can also act as a nucleophilic attack site, facilitating various substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide include:
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has similar applications in organic synthesis and serves as a building block for various chemical reactions.
4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: Used in similar synthetic applications, particularly in the construction of complex organic molecules.
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: Another compound with similar properties and applications in organic synthesis.
These compounds share the boronic acid pinacol ester group, which is crucial for their reactivity and applications in organic synthesis. the presence of different substituents (e.g., bromine, chlorine, methyl) can influence their reactivity and specific applications.
Eigenschaften
Molekularformel |
C12H18BBrN2O4S |
|---|---|
Molekulargewicht |
377.07 g/mol |
IUPAC-Name |
N-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C12H18BBrN2O4S/c1-11(2)12(3,4)20-13(19-11)8-6-9(14)10(15-7-8)16-21(5,17)18/h6-7H,1-5H3,(H,15,16) |
InChI-Schlüssel |
BXYDZOLEEGIBHL-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NS(=O)(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B12961351.png)
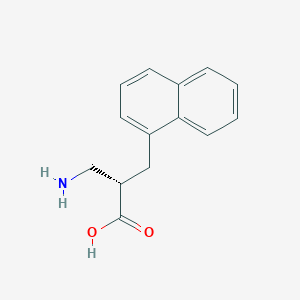

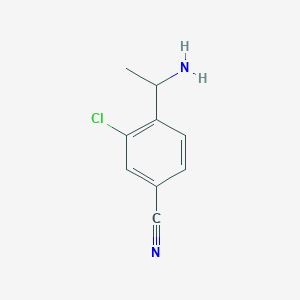
![6-Thia-2-azaspiro[3.4]octane](/img/structure/B12961362.png)
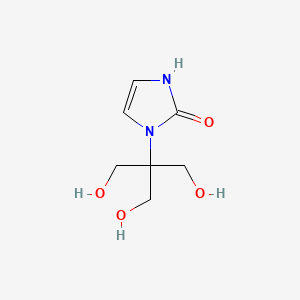
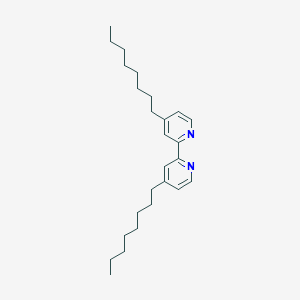
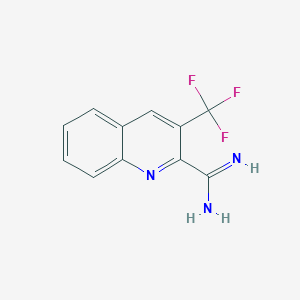
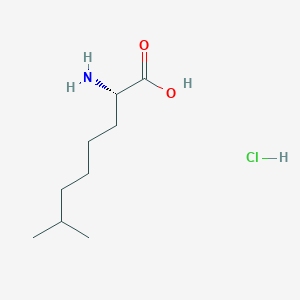
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B12961405.png)
![(R)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12961413.png)
![methyl 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12961423.png)

